Linker Length Differentiation: Propanamide (C3) vs. Acetamide (C2) and Structural Exclusion from the Takeda GPR139 Agonist Patent Claims
CAS 440331-51-1 contains a propanamide linker (–CH₂–CH₂–C(=O)–NH–) connecting the benzotriazinone N3 position to the benzylamide terminus, yielding a 4-atom bridge between the core and the phenyl ring. In contrast, the entire Takeda GPR139 agonist patent estate (EP3221298B1, US9556130B2) claims only acetamide-linked compounds (–CH₂–C(=O)–NH–) with a 3-atom bridge, and the clinical candidate TAK-041 (zelatriazin) additionally incorporates a chiral α-methyl branch on the acetamide linker [1]. This one-methylene unit difference places 440331-51-1 structurally outside the specifically claimed genus, providing a distinct freedom-to-operate position for those seeking benzotriazinone-based probes not encumbered by the Takeda patent family [1]. In the GPR139 agonist pharmacophore model published by Doller et al. (2016), the linker carbonyl serves as a critical hydrogen-bond acceptor, and linker length directly governs the spatial relationship between the benzotriazinone core and the aromatic R2 group; EC₅₀ values for the acetamide series range from 364 nM to 4.7 μM across 12 identified agonists, but no propanamide-linked compounds were included in this analysis [2].
| Evidence Dimension | Linker atom count between benzotriazinone N3 and terminal phenyl ring |
|---|---|
| Target Compound Data | 4 atoms (propanamide: –CH₂–CH₂–C(=O)–NH–CH₂–Ph) |
| Comparator Or Baseline | TAK-041/zelatriazin: 4 atoms including chiral branch (acetamide: –CH₂–C(=O)–NH–CH(CH₃)–Ph-OCHF₂); Generic Takeda series: 3 atoms (acetamide: –CH₂–C(=O)–NH–R2) |
| Quantified Difference | +1 methylene unit vs. generic Takeda acetamide series; equivalent bridge length to TAK-041 but via linear rather than branched geometry |
| Conditions | 2D structural analysis based on patent Markush definitions (EP3221298B1 Formula 2) and clinical candidate structure |
Why This Matters
This structural difference determines whether a compound falls within or outside the dominant GPR139 agonist patent space, directly impacting procurement decisions for organizations requiring freedom-to-operate in benzotriazinone chemical probe development.
- [1] Hitchcock, S.; Reichard, H.; Takeda Pharmaceutical Company Ltd. EP3221298B1: 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as modulators of GPR139. Granted 2019-04-03. Claim 1 defines compounds of formula 2 wherein the linker is -CH₂-C(=O)-. View Source
- [2] Doller, D. et al. Novel Agonist Bioisosteres and Common Structure-Activity Relationships for the Orphan G Protein-Coupled Receptor GPR139. Sci. Rep. 2016, 6, 36681. EC₅₀ range for 12 identified agonists: 364 nM to 4.7 μM. Pharmacophore model Figure 4. View Source
